N-(2-hydroxyethyl)-N-methylbenzamide
CAS No.: 57440-15-0
Cat. No.: VC14427808
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57440-15-0 |
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Molecular Formula | C10H13NO2 |
Molecular Weight | 179.22 g/mol |
IUPAC Name | N-(2-hydroxyethyl)-N-methylbenzamide |
Standard InChI | InChI=1S/C10H13NO2/c1-11(7-8-12)10(13)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3 |
Standard InChI Key | NRERZMANNBLBLG-UHFFFAOYSA-N |
Canonical SMILES | CN(CCO)C(=O)C1=CC=CC=C1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(2-Hydroxyethyl)-N-methylbenzamide consists of a benzamide backbone (a benzene ring bonded to a carboxamide group) modified by two substituents:
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A methyl group (-CH₃) attached to the nitrogen atom.
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A 2-hydroxyethyl group (-CH₂CH₂OH) also bonded to the nitrogen.
The presence of both hydrophobic (aromatic ring, methyl) and hydrophilic (hydroxyethyl) groups confers amphiphilic properties, influencing solubility and reactivity .
Comparative Analysis with 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide
The derivative 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide (CAS 24833-47-4) adds a benzoyl moiety (-C₆H₅CO-) at the ortho position of the benzene ring. This modification enhances molecular weight and introduces additional π-π stacking potential, altering its biological and chemical behavior .
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
Synthetic Routes
The parent compound N-(2-hydroxyethyl)-N-methylbenzamide can be synthesized via:
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Acylation of N-Methylethanolamine:
Reacting benzoyl chloride with N-methylethanolamine in the presence of a base (e.g., triethylamine):This method yields moderate to high purity under anhydrous conditions.
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Modification of Benzamide Derivatives:
Introducing hydroxyethyl and methyl groups via nucleophilic substitution or reductive amination .
Industrial-Scale Production
For the benzoyl derivative (CAS 24833-47-4), industrial methods prioritize:
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Continuous Flow Reactors: Ensure consistent temperature and mixing, reducing side reactions.
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Automated Purification Systems: Chromatography or recrystallization to achieve >97% purity .
Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The hydroxyethyl group may oxidize to a carboxylic acid under strong oxidants (e.g., KMnO₄), forming N-methyl-N-(carboxyethyl)benzamide.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, though this is less common due to steric hindrance.
Nucleophilic Substitution
The hydroxyethyl group’s -OH can participate in esterification or etherification reactions, enabling conjugation with other molecules (e.g., prodrug formulations) .
Biological and Pharmaceutical Applications
Environmental and Regulatory Considerations
Environmental Persistence
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Biodegradation: The hydroxyethyl group enhances aqueous solubility, promoting microbial breakdown compared to fully aromatic analogs .
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Ecotoxicity: Low vapor pressure (7.21×10⁻¹² mmHg at 25°C) minimizes atmospheric release, but aquatic toxicity data remain limited .
Regulatory Status
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Research Use Only: Classified for laboratory use under technical supervision, with disposal via approved waste facilities .
Future Directions and Research Gaps
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Structure-Activity Relationships: Systematic studies comparing N-(2-hydroxyethyl)-N-methylbenzamide with its benzoyl derivative could clarify the role of aromatic substituents in bioactivity.
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Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.
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Toxicological Profiling: Long-term exposure studies to establish safety thresholds.
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